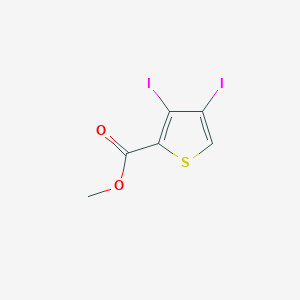

Methyl 3,4-diiodothiophene-2-carboxylate

Description

Methyl 3,4-diiodothiophene-2-carboxylate (CAS: 24647-81-2) is a halogenated thiophene derivative featuring iodine atoms at the 3 and 4 positions of the thiophene ring and a methyl ester group at position 2. This compound is structurally characterized by its electron-deficient aromatic system due to the electron-withdrawing effects of the iodine substituents and the ester group. It is primarily utilized in synthetic organic chemistry as a precursor for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, where the iodine atoms serve as leaving groups for functionalization . Its applications extend to materials science, particularly in the development of conductive polymers and pharmaceuticals, where halogenated thiophenes are key intermediates .

Properties

Molecular Formula |

C6H4I2O2S |

|---|---|

Molecular Weight |

393.97g/mol |

IUPAC Name |

methyl 3,4-diiodothiophene-2-carboxylate |

InChI |

InChI=1S/C6H4I2O2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,1H3 |

InChI Key |

ANNFGBRGQCTWLH-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=CS1)I)I |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)I)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Thiophene Derivatives

2,5-Diiodothiophene

- Structure : Features iodine atoms at positions 2 and 5 of the thiophene ring.

- Reactivity : Unlike Methyl 3,4-diiodothiophene-2-carboxylate, 2,5-diiodothiophene lacks an electron-withdrawing ester group, making it less reactive in nucleophilic aromatic substitution. However, it is highly reactive in electrophilic substitutions due to the unsubstituted positions on the ring.

- Applications: Used in photovoltaic materials and as a monomer for conductive polymers .

2-Bromo-3,5-diiodothiophene

- Structure : Contains bromine at position 2 and iodine at positions 3 and 3.

- Reactivity: The bromine atom provides a different leaving group capability compared to iodine, influencing selectivity in cross-coupling reactions. The electron-withdrawing effect is less pronounced than in this compound.

- Applications : Intermediate in synthesizing heterocyclic compounds for optoelectronic devices .

Methyl 2,5-Diiodothiophene-3-carboxylate

- Structure : Iodine at positions 2 and 5, with a methyl ester at position 3.

- Reactivity : The positional isomerism of the ester group alters the electronic distribution, reducing steric hindrance compared to the 3,4-diiodo isomer. This enhances its utility in regioselective reactions.

- Applications : Less common in pharmaceuticals but prominent in polymer chemistry .

Methyl Esters with Heterocyclic Cores

Sandaracopimaric Acid Methyl Ester

- Structure: A diterpenoid methyl ester isolated from plant resins, featuring a fused tricyclic system.

- Physical Properties : Higher molecular weight (~346 g/mol) and lower solubility in polar solvents compared to this compound (~370 g/mol).

- Applications : Studied for antimicrobial and anti-inflammatory properties, contrasting with the synthetic applications of halogenated thiophenes .

Dehydroabietic Acid Methyl Ester

- Structure : Aromatic methyl ester derived from resin acids.

- Reactivity : Lacks halogen substituents, making it inert in cross-coupling reactions. However, it undergoes oxidation at the aromatic ring.

- Applications : Used in fragrance and resin production, unlike the electronic material focus of this compound .

Pesticide-Related Methyl Esters

Metsulfuron Methyl Ester

- Structure : Sulfonylurea-based methyl ester with a triazine ring.

- Reactivity : Functions as a herbicide via acetolactate synthase inhibition, unrelated to the reactivity of halogenated thiophenes.

- Applications : Agricultural use contrasts with the industrial and pharmaceutical roles of this compound .

Comparative Data Table

Research Findings and Trends

- Electronic Effects: The 3,4-diiodo configuration in this compound creates a strong electron-deficient ring, enhancing its reactivity in palladium-catalyzed reactions compared to mono-iodinated analogs .

- Stability : Iodine’s larger atomic radius increases steric hindrance, reducing thermal stability relative to brominated analogs like 2-Bromo-3,5-diiodothiophene .

- Synthetic Utility: The ester group in this compound allows for further functionalization via hydrolysis or transesterification, a feature absent in non-ester halogenated thiophenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.